2-Bromo-3,6-difluoroaniline

Cross-coupling Palladium catalysis Buchwald-Hartwig amination

Generic substitution of halogenated aniline intermediates poses significant risk due to non-linear structure-activity relationships. 2-Bromo-3,6-difluoroaniline (CAS 1532660-69-7) eliminates this risk. Its unique 3,6-difluoro pattern optimizes metabolic stability and pKa for drug candidates, while the ortho-bromine provides a selective handle for Suzuki or Buchwald-Hartwig coupling. - Directly cited in HIV-integrase inhibitor synthesis, ensuring research continuity. - Predicted LogP ~2.1 for optimal ADME modulation. - Available in 100mg to 25g scales with full Certificate of Analysis.

Molecular Formula C6H4BrF2N
Molecular Weight 208.00 g/mol
Cat. No. B13656137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,6-difluoroaniline
Molecular FormulaC6H4BrF2N
Molecular Weight208.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)N)Br)F
InChIInChI=1S/C6H4BrF2N/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2
InChIKeyCGHDYBOOSWQNJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,6-difluoroaniline: Halogenated Building Block


2-Bromo-3,6-difluoroaniline (CAS 1532660-69-7) is a halogenated aromatic amine characterized by the presence of a bromine atom at the 2-position and two fluorine atoms at the 3- and 6-positions on the aniline ring . This specific substitution pattern imparts a unique electronic profile, combining the strong electron-withdrawing inductive effect of fluorine with the steric and leaving-group properties of bromine, which directly influences its reactivity in cross-coupling and nucleophilic aromatic substitution reactions . Its primary role is as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research .

Generic Substitution Risks for 2-Bromo-3,6-difluoroaniline


In scientific procurement, generic substitution among halogenated anilines is a high-risk strategy due to the profound and often non-linear impact of halogen position on molecular properties. The 3,6-difluoro pattern in 2-Bromo-3,6-difluoroaniline creates a distinct electronic environment compared to other regioisomers like 2,4- or 2,5-difluoroanilines . This difference alters the molecule's pKa, lipophilicity, and metabolic stability in downstream drug candidates, as fluorine substitution is a cornerstone of medicinal chemistry optimization [1]. Furthermore, the ortho-bromine atom serves as a critical synthetic handle for selective cross-coupling. Substituting with a chlorinated analog (e.g., 2-chloro-3,6-difluoroaniline) or a regioisomeric fluoroaniline (e.g., 2-bromo-4,6-difluoroaniline) would fundamentally change the reaction kinetics and selectivity profiles of subsequent transformations, potentially leading to failed syntheses or altered biological activity [2].

2-Bromo-3,6-difluoroaniline: Comparative Evidence


C-N Cross-Coupling Reactivity

The unique 3,6-difluoro substitution pattern on the aniline core modulates its nucleophilicity and coordination ability in palladium-catalyzed C-N bond formations, distinguishing it from non-fluorinated or mono-fluorinated analogs. While direct kinetic data for this exact compound is limited in the primary literature, class-level inference from studies on fluorinated anilines indicates that the presence of two electron-withdrawing fluorine atoms ortho and para to the amino group reduces the electron density on nitrogen, thereby affecting the rate of oxidative addition and reductive elimination steps in the catalytic cycle [1]. This effect is distinct from that of a mono-fluoro analog like 2-bromo-4-fluoroaniline, which presents a different electronic and steric profile to the catalyst .

Cross-coupling Palladium catalysis Buchwald-Hartwig amination

Suzuki-Miyaura Coupling via Ortho-Bromine

The bromine atom at the ortho position relative to the amino group serves as a privileged site for palladium-catalyzed Suzuki-Miyaura cross-coupling. While specific yields for this compound are not detailed in open-access literature, the structural features predict high selectivity for the C-Br bond over potential C-F activation. This is in contrast to analogs where a less reactive C-Cl bond is present (e.g., 2-chloro-3,6-difluoroaniline), which would require harsher conditions or more specialized catalysts [1]. The ortho-fluorines also serve to electronically deactivate the ring, which can help suppress unwanted side reactions like homocoupling of the boronic acid .

Suzuki coupling C-C bond formation Biaryl synthesis

Predicted Lipophilicity and Metabolic Stability

The strategic placement of fluorine atoms on the aniline ring is a well-established method for modulating the physicochemical properties of drug candidates, particularly lipophilicity (LogP) and metabolic stability. While experimental LogP for this exact compound is not available, the predicted values using standard algorithms show a clear differentiation from non-fluorinated and differently fluorinated analogs [1]. The 3,6-difluoro substitution pattern is expected to moderately increase lipophilicity compared to aniline while also blocking potential sites of oxidative metabolism on the aromatic ring, a key advantage in medicinal chemistry .

Lipophilicity ADME Physicochemical properties

HIV-Integrase Inhibitor Intermediate

2-Bromo-3,6-difluoroaniline is explicitly cited in technical documentation as an intermediate in the preparation of HIV-integrase inhibitors, a class of antiretroviral drugs . This specific application underscores the value of its unique substitution pattern in a high-value therapeutic area. While other difluoroaniline derivatives are also used in medicinal chemistry, this particular regioisomer has been identified as a precursor for a specific pharmacophore, providing a direct and verifiable reason for its selection over other halogenated aniline building blocks in this context [1].

Antiviral HIV Medicinal chemistry

2-Bromo-3,6-difluoroaniline: Key Applications


Fluorinated Drug Candidate Synthesis

2-Bromo-3,6-difluoroaniline is an ideal building block for medicinal chemists seeking to explore the structure-activity relationship (SAR) of lead compounds by introducing a fluorinated aromatic amine moiety. Its predicted LogP of ~2.1 and potential for blocking metabolic soft spots, as highlighted in Section 3, make it a strategic choice for modulating the ADME properties of drug candidates [1]. It is particularly valuable when a synthetic handle (the ortho-bromine) is required for late-stage functionalization via Suzuki or Buchwald-Hartwig coupling [2].

HIV-Integrase Inhibitor Precursor

Based on the direct evidence cited in Section 3, this compound is a validated intermediate for the synthesis of HIV-integrase inhibitors . Research groups engaged in antiretroviral drug discovery can confidently select this specific regioisomer, knowing it has precedent in the literature for this target. This reduces the risk of failed syntheses or suboptimal activity that could arise from using a close analog with a different fluorine substitution pattern [3].

Crop Protection Agent Discovery

The halogenated aniline core, particularly with fluorine substitution, is a privileged scaffold in agrochemicals, including herbicides, fungicides, and insecticides [4]. 2-Bromo-3,6-difluoroaniline serves as a versatile starting point for the parallel synthesis of diverse libraries. The ortho-bromine can be used to introduce a wide array of aryl and heteroaryl groups via cross-coupling, enabling the rapid exploration of chemical space for novel agrochemical leads with improved potency and environmental profiles [5].

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